4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14791019
InChI: InChI=1S/C16H16BrN3O2S/c1-22-7-6-20-8-13(21)14(15(20)18)16-19-12(9-23-16)10-2-4-11(17)5-3-10/h2-5,9,18,21H,6-8H2,1H3
SMILES:
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.3 g/mol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol

CAS No.:

Cat. No.: VC14791019

Molecular Formula: C16H16BrN3O2S

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol -

Specification

Molecular Formula C16H16BrN3O2S
Molecular Weight 394.3 g/mol
IUPAC Name 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C16H16BrN3O2S/c1-22-7-6-20-8-13(21)14(15(20)18)16-19-12(9-23-16)10-2-4-11(17)5-3-10/h2-5,9,18,21H,6-8H2,1H3
Standard InChI Key YOTPCAYRQASXPV-UHFFFAOYSA-N
Canonical SMILES COCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O

Introduction

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates multiple heterocyclic components, including a thiazole ring and a pyrrole moiety, along with a bromophenyl substituent. The molecular formula of this compound is C15H16BrN3OS, and it has a molecular weight of approximately 366.27 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions. Starting materials may include bromobenzene, thiazole derivatives, and pyrrole precursors. The synthesis process often requires controlled conditions, such as specific temperatures and solvents, and may involve catalysts to facilitate the reactions.

  • Starting Materials: Bromobenzene, thiazole derivatives, pyrrole precursors.

  • Reaction Conditions: Controlled temperatures, solvents like ethanol or dichloromethane, catalysts.

  • Steps: Formation of thiazole derivatives, coupling with pyrrole precursors, and modification with methoxyethyl groups.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including potential anticancer and antimicrobial properties. The unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Biological ActivityPotential Application
Anticancer PropertiesCancer Treatment
Antimicrobial PropertiesInfection Treatment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator